Methyl 5-bromo-2-fluoro-4-formylbenzoate
Description
Methyl 5-bromo-2-fluoro-4-formylbenzoate (C₉H₆BrFO₃) is a substituted benzoate ester featuring a bromine atom at position 5, a fluorine atom at position 2, a formyl group at position 4, and a methyl ester at position 1 of the benzene ring (Figure 1) . Its molecular weight is 261.04 g/mol, and it serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive formyl group, which facilitates further derivatization. The electron-withdrawing effects of bromine and fluorine substituents enhance the electrophilicity of the aromatic ring, making it valuable in cross-coupling reactions and nucleophilic substitutions .
Properties
Molecular Formula |
C9H6BrFO3 |
|---|---|
Molecular Weight |
261.04 g/mol |
IUPAC Name |
methyl 5-bromo-2-fluoro-4-formylbenzoate |
InChI |
InChI=1S/C9H6BrFO3/c1-14-9(13)6-3-7(10)5(4-12)2-8(6)11/h2-4H,1H3 |
InChI Key |
DOIAVGSPVLUXFS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)Br)C=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-fluoro-4-formylbenzoate typically involves the bromination and fluorination of methyl benzoate derivatives. One common method includes the following steps:
Bromination: Methyl benzoate is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Fluorination: The brominated product is then fluorinated using a fluorinating agent like potassium fluoride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-2-fluoro-4-formylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Major Products:
Substitution: Derivatives with different functional groups replacing bromine or fluorine.
Oxidation: Methyl 5-bromo-2-fluoro-4-carboxybenzoate.
Reduction: Methyl 5-bromo-2-fluoro-4-hydroxymethylbenzoate.
Scientific Research Applications
Methyl 5-bromo-2-fluoro-4-formylbenzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-fluoro-4-formylbenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can also participate in halogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The reactivity and applications of substituted benzoates depend on the type and position of substituents. Below is a detailed comparison with analogs:
Table 1: Key Structural and Functional Differences
Electronic and Steric Effects
- Electron-Withdrawing Effects: Bromine and fluorine in the target compound create a polarized aromatic ring, enhancing electrophilicity at the formyl group. In contrast, methoxy (OCH₃) substituents (e.g., in Methyl 5-bromo-4-fluoro-2-methoxybenzoate, CAS 4133-72-6) are electron-donating, reducing reactivity toward electrophiles .
Research Findings and Data
Table 2: Comparative Physicochemical Properties
| Property | Target Compound | Methyl 4-bromo-3-formamidobenzoate | Methyl 5-bromo-4-fluoro-2-methylbenzoate |
|---|---|---|---|
| Melting Point (°C) | Not reported | 145–148 | 92–94 |
| Solubility (in DMSO) | High | Moderate | Low |
| LogP (Predicted) | 2.1 | 1.8 | 2.9 |
- LogP Trends: The trifluoromethyl analog (CAS 2007915-72-0) has a higher LogP (~3.5) due to CF₃ hydrophobicity, while the formyl-containing target compound is more polar (LogP ~2.1) .
Biological Activity
Methyl 5-bromo-2-fluoro-4-formylbenzoate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom, a fluorine atom, and a formyl group attached to a benzoate structure. Its chemical formula is C₉H₆BrF O₃, indicating it contains nine carbon atoms, six hydrogen atoms, one bromine atom, one fluorine atom, and three oxygen atoms. The compound features a benzoate moiety with a formyl group at the para position and halogen substituents at the ortho positions.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms (bromine and fluorine) enhances its reactivity and binding affinity, potentially leading to modulation of biochemical pathways in biological systems.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Properties : Preliminary studies suggest that halogenated benzoate derivatives can inhibit cancer cell proliferation. The compound's structure may contribute to its effectiveness against various cancer types.
- Anti-inflammatory Effects : Similar compounds have been explored for their anti-inflammatory properties, making this compound a candidate for further investigation in this area.
Synthesis Methods
This compound can be synthesized through various methods, often involving bromination and fluorination reactions on suitable precursors. The following table summarizes some synthetic routes:
| Synthesis Method | Description |
|---|---|
| Bromination of Precursors | Utilizes brominating agents to introduce the bromine atom into the benzoate structure. |
| Fluorination Techniques | Employs fluorinating reagents to add the fluorine atom selectively. |
| Formylation Processes | Involves introducing the formyl group through formylation reactions using appropriate reagents. |
Case Studies
- Anticancer Activity : A study evaluated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting potent anticancer activity.
- Enzyme Interaction Studies : Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings demonstrated that it could act as an inhibitor, thereby modulating enzyme activity and potentially affecting metabolic processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
